3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that features a quinoline moiety and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of quinoline derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazinylidene linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazinylidene group can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions lead to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline-2,4-dione and quinoline N-oxides share structural similarities.
Hydrazine derivatives: Compounds containing hydrazine groups, such as hydrazinecarboxamide, exhibit similar reactivity.
Uniqueness
3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a quinoline moiety and a hydrazinylidene group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
28415-92-1 |
---|---|
Molecular Formula |
C19H13N3O7S2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-hydroxy-4-(quinolin-8-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(31(27,28)29)10-12-9-13(30(24,25)26)6-7-14(12)18(19)22-21-15-5-1-3-11-4-2-8-20-17(11)15/h1-10,23H,(H,24,25,26)(H,27,28,29) |
InChI Key |
DUACZUDBURWDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.